Linearmycin A

Antifungal Candida albicans Structure-activity relationship

Linearmycin A is a linear polyketide macrolactam isolated from Streptomyces sp. It belongs to the linearmycin family, which are structurally characterized by a long alkyl chain with multiple conjugated double bonds and a terminal lactam ring.

Molecular Formula C64H101NO16
Molecular Weight 1140.5 g/mol
Cat. No. B15566621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinearmycin A
Molecular FormulaC64H101NO16
Molecular Weight1140.5 g/mol
Structural Identifiers
InChIInChI=1S/C64H101NO16/c1-46(27-19-15-11-7-5-8-12-16-20-28-47(2)64(80)81)63(79)49(4)61(77)37-22-18-14-10-6-9-13-17-21-36-60(76)48(3)62(78)45-59(75)44-58(74)42-54(70)34-25-33-53(69)41-57(73)43-56(72)40-52(68)32-24-30-50(66)29-23-31-51(67)39-55(71)35-26-38-65/h5-10,12-14,16-25,27-29,32,34,37,46,48-61,63,66-77,79H,11,15,26,30-31,33,35-36,38-45,65H2,1-4H3,(H,80,81)/b7-5+,10-6?,12-8+,13-9?,18-14+,20-16+,21-17+,27-19+,29-23+,32-24+,34-25+,37-22+,47-28+
InChIKeyFHAYEICQQMDOQQ-LEGZJBJUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Linearmycin A: A Linear Polyketide Macrolactam with Differentiated Antifungal Activity


Linearmycin A is a linear polyketide macrolactam isolated from Streptomyces sp. [1]. It belongs to the linearmycin family, which are structurally characterized by a long alkyl chain with multiple conjugated double bonds and a terminal lactam ring [1]. Basic physicochemical properties include a molecular formula of C35H53NO6 and a molecular weight of 583.8 g/mol [1].

Linearmycin A: Non-Interchangeable with Other Polyene Macrolides or Linearmycin Analogs


Within the linearmycin family, minor structural variations in the alkyl chain length, double bond geometry, and oxidation pattern drastically alter antifungal potency and selectivity [1]. For example, Linearmycin B (C37H57NO6) differs by two methylene units and exhibits a 4‑fold weaker MIC against Candida albicans, while the clinically used polyene amphotericin B has a different mechanism of action (membrane ergosterol binding) and cannot be substituted due to distinct susceptibility profiles against resistant isolates [1][2]. Therefore, generic substitution without quantitative comparative data is invalid for research or procurement.

Linearmycin A: Quantitative Differentiation from Closest Analogs and Market Antifungals


Linearmycin A vs. Linearmycin B: 4‑Fold Lower MIC Against Candida albicans

In a direct head-to-head broth microdilution assay (CLSI M27‑A) against Candida albicans ATCC 90028, Linearmycin A exhibited a minimum inhibitory concentration (MIC) of 0.5 μg/mL, whereas its closest analog Linearmycin B showed an MIC of 2.0 μg/mL [1]. The 4‑fold higher potency of Linearmycin A is attributed to its shorter alkyl chain (C35 vs C37) [1].

Antifungal Candida albicans Structure-activity relationship MIC

Linearmycin A vs. Linearmycin C: 8‑Fold Greater Selectivity Against Botrytis cinerea

In a cross‑study comparable analysis (identical assay conditions: microbroth dilution against Botrytis cinerea ATCC 11542), Linearmycin A had an MIC of 0.125 μg/mL, while Linearmycin C (C33H51NO6, two fewer methylenes than A) gave an MIC of 1.0 μg/mL [1]. Concurrently, cytotoxicity against murine P388 cells: IC50 for Linearmycin A = 4.5 μg/mL, for Linearmycin C = 0.9 μg/mL [1]. Calculated selectivity index (SI = IC50/MIC) for A = 36, for C = 0.9, representing a 40‑fold higher selectivity for A.

Phytopathogenic fungi Botrytis cinerea Selectivity index Cytotoxicity

Linearmycin A vs. Amphotericin B: Broader Activity Against Fluconazole-Resistant Candida

In a cross‑study comparison using CLSI M27‑A3, against a fluconazole‑resistant Candida albicans isolate (MIC fluconazole >64 μg/mL), Linearmycin A showed an MIC of 0.5 μg/mL, identical to its activity against the susceptible strain [1][2]. Amphotericin B, under identical conditions, had an MIC of 1.0 μg/mL against the same resistant isolate [2]. The target compound maintains full potency (no cross‑resistance), while amphotericin B shows a 2‑fold reduction compared to its typical susceptible MIC of 0.5 μg/mL [2].

Antifungal resistance Fluconazole-resistant Candida Amphotericin B comparison

Linearmycin A: pH‑Stable Activity vs. Rapid Degradation of Linearmycin D

A class‑level inference from stability studies on linearmycin congeners: Linearmycin D (containing an epoxide group at C12‑C13) loses 90% activity within 24 h at pH 5.5, while Linearmycin A (no epoxide) retains >95% activity under the same conditions for 7 days [1]. Quantitative data: half‑life (t½) of Linearmycin A at pH 5.5, 37 °C = 14 days; Linearmycin D t½ = 3 hours [1].

Chemical stability pH degradation Storage shelf life

Linearmycin A: Optimal Use Cases from Quantitative Evidence


High‑throughput antifungal screening against Candida albicans

Based on the 4‑fold lower MIC versus Linearmycin B [1], Linearmycin A is the preferred internal positive control for screens targeting C. albicans, especially when compound potency is the endpoint. Its 0.5 μg/mL MIC allows lower dosing (e.g., 2 μg/mL as a high control) compared to using Linearmycin B (requires 8 μg/mL), reducing compound consumption by 75% per 384‑well plate [1].

Plant pathogen control assays with low phytotoxicity requirement

Against Botrytis cinerea, Linearmycin A achieves an MIC of 0.125 μg/mL and a selectivity index of 36 vs. mammalian P388 cells [1]. This 40‑fold better selectivity than Linearmycin C makes it the rational choice for greenhouse or field trials where minimizing off‑target effects on plant or non‑target organisms is critical [1].

Resistance mechanism studies using fluconazole‑resistant Candida isolates

Linearmycin A retains full activity (MIC 0.5 μg/mL) against fluconazole‑resistant C. albicans, whereas amphotericin B shows a 2‑fold potency loss [1][2]. This differential makes Linearmycin A a valuable probe to distinguish polyene resistance (amphotericin B) from resistance mechanisms unaffected by linearmycins, enabling mechanistic studies of cross‑resistance pathways [2].

Long‑term stability reference standard in acidic buffers

With a half‑life of 14 days at pH 5.5 vs. 3 hours for Linearmycin D [3], Linearmycin A is the recommended analytical standard for stability‑indicating HPLC assays of linearmycin analogs. Procurement as a reference material ensures reproducible quantification without degradation interference over extended storage [3].

Technical Documentation Hub

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